Cas no 1805256-01-2 (2-Amino-3-(difluoromethyl)-5-methylpyridine)

2-Amino-3-(difluoromethyl)-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-(difluoromethyl)-5-methylpyridine
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- Inchi: 1S/C7H8F2N2/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3,(H2,10,11)
- InChI Key: QBVWYEAWJCYZGJ-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC=C(C)C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 130
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9
2-Amino-3-(difluoromethyl)-5-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020005396-500mg |
2-Amino-3-(difluoromethyl)-5-methylpyridine |
1805256-01-2 | 97% | 500mg |
$980.00 | 2022-04-01 | |
Alichem | A020005396-1g |
2-Amino-3-(difluoromethyl)-5-methylpyridine |
1805256-01-2 | 97% | 1g |
$1,747.20 | 2022-04-01 | |
Alichem | A020005396-250mg |
2-Amino-3-(difluoromethyl)-5-methylpyridine |
1805256-01-2 | 97% | 250mg |
$673.20 | 2022-04-01 |
2-Amino-3-(difluoromethyl)-5-methylpyridine Related Literature
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 2-Amino-3-(difluoromethyl)-5-methylpyridine
Introduction to 2-Amino-3-(difluoromethyl)-5-methylpyridine (CAS No. 1805256-01-2)
2-Amino-3-(difluoromethyl)-5-methylpyridine, identified by its CAS number 1805256-01-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic amine features a pyridine core substituted with a methyl group at the 5-position and a difluoromethyl group at the 3-position, alongside an amino group at the 2-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules.
The difluoromethyl substituent is particularly noteworthy, as it introduces electron-withdrawing effects that can modulate the reactivity and binding properties of the molecule. This feature has garnered considerable attention in medicinal chemistry, where such groups are often incorporated to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The methyl group at the 5-position further contributes to steric and electronic tuning, influencing the compound's interaction with biological targets.
In recent years, 2-Amino-3-(difluoromethyl)-5-methylpyridine has been explored in the development of novel therapeutic agents. Its pyridine scaffold is a common motif in many pharmacologically relevant compounds, including kinase inhibitors, antiviral agents, and antimicrobial drugs. The presence of both amino and difluoromethyl functionalities provides multiple sites for chemical modification, enabling the design of libraries of derivatives with tailored properties.
One of the most compelling aspects of this compound is its potential application in oncology research. Difluoromethyl-substituted pyridines have shown promise as inhibitors of various enzymes involved in cancer metabolism and signaling pathways. For instance, studies have demonstrated that such compounds can disrupt tyrosine kinase activity, which is often aberrant in tumor cells. The amino group at the 2-position allows for further derivatization into more complex molecules, such as peptidomimetics or covalent inhibitors, which could target specific protein-protein interactions relevant to cancer progression.
The agrochemical sector has also recognized the utility of 2-Amino-3-(difluoromethyl)-5-methylpyridine. Its structural features make it a viable candidate for synthesizing novel pesticides and herbicides. The difluoromethyl group enhances the lipophilicity of the molecule, improving its absorption and translocation within plant tissues. Additionally, its ability to interact with biological targets in pests while minimizing toxicity to non-target organisms aligns with the growing demand for environmentally sustainable agricultural solutions.
The synthesis of 2-Amino-3-(difluoromethyl)-5-methylpyridine typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include halogenation followed by nucleophilic substitution or condensation reactions to introduce the desired substituents at specific positions on the pyridine ring. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, making large-scale production more feasible.
In terms of analytical characterization, 2-Amino-3-(difluoromethyl)-5-methylpyridine is commonly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements for pharmaceutical applications. The difluoromethyl group can be particularly challenging to analyze due to its high electronegativity, but modern NMR techniques like double quantum filtered NMR (DQF-COSY) and gradient-enhanced acquisition methods offer reliable solutions.
The pharmacokinetic profile of derivatives derived from 2-Amino-3-(difluoromethyl)-5-methylpyridine is another area of active investigation. Researchers are particularly interested in optimizing bioavailability by modulating solubility and metabolic stability. Computational modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, are increasingly employed to predict how structural changes will impact pharmacokinetic properties.
The future directions for research involving 2-Amino-3-(difluoromethyl)-5-methylpyridine are promising and multifaceted. Efforts are underway to develop new synthetic routes that reduce costs and improve scalability while maintaining high yields and purity standards. Additionally, exploring its potential in drug discovery for neglected tropical diseases represents an exciting frontier. Given its versatility as a building block for biologically active molecules, this compound is poised to play a crucial role in addressing unmet medical needs worldwide.
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